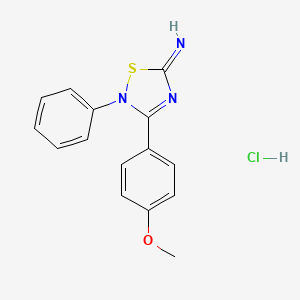![molecular formula C6H10ClNO B11826047 {5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)
{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol is a compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. This structural motif is often found in biologically active molecules and is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of {5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol can be achieved through various methods. One common approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysis . This method provides high yields and diastereoselectivities. Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions . Industrial production methods typically involve large-scale cyclopropanation reactions, utilizing easily accessible starting materials and efficient catalytic systems .
Analyse Chemischer Reaktionen
{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine, forming alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of {5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with specific molecular targets within biological systems. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit monoacylglycerol lipase or MAP3K12 kinase, which are involved in neurological and neurodegenerative diseases . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol can be compared with other 3-azabicyclo[3.1.0]hexane derivatives, such as:
3-Azabicyclo[3.1.0]hexane: A parent compound with similar structural features but lacking the chloro and hydroxyl substituents.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have difluoromethyl groups instead of the chloro and hydroxyl groups, offering different chemical reactivity and biological activity.
1-Azabicyclo[3.1.0]hexane derivatives: These compounds have a similar bicyclic structure but with different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C6H10ClNO |
|---|---|
Molekulargewicht |
147.60 g/mol |
IUPAC-Name |
(5-chloro-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C6H10ClNO/c7-6-1-5(6,4-9)2-8-3-6/h8-9H,1-4H2 |
InChI-Schlüssel |
HXFAKCUFJWGHGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(C1(CNC2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one](/img/structure/B11825998.png)


![Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11826013.png)

![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11826025.png)




![2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile](/img/structure/B11826053.png)
